![molecular formula C11H12ClNO3 B2889592 Methyl 2-[(2-chloropropanoyl)amino]benzoate CAS No. 72544-42-4](/img/structure/B2889592.png)
Methyl 2-[(2-chloropropanoyl)amino]benzoate
Übersicht
Beschreibung
“Methyl 2-[(2-chloropropanoyl)amino]benzoate” is a chemical compound with the molecular formula C11H12ClNO3 . It is available for purchase from various chemical suppliers for use in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[(2-chloropropanoyl)amino]benzoate” consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 241.67 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
Methyl 2-[(2-chloropropanoyl)amino]benzoate is used as an intermediate in the synthesis of various pharmaceutical compounds. Its role is crucial in the formation of amide bonds, which are common linkages in many drugs .
Material Science
This compound is involved in the development of new materials, particularly in the field of organic electronics. It can be used to create organic monomers of covalent organic frameworks (COFs), which have applications in gas storage, sensing, and catalysis .
Nonlinear Optical Materials
The related compound, 2-amino-4-methylpyridinium-4-hydroxybenzolate, has been studied for its nonlinear optical properties. By extension, Methyl 2-[(2-chloropropanoyl)amino]benzoate could be used to synthesize materials with potential applications in optoelectronics and laser technologies .
Catalysis
In catalysis, this compound may serve as a ligand or a building block for catalysts that facilitate various chemical reactions, including those important in industrial processes .
Organic Pigments and Dyes
Methyl 2-[(2-chloropropanoyl)amino]benzoate can be a precursor to organic pigments and dyes. These pigments have applications in coatings, plastics, and printing inks due to their color properties and stability .
Polymer Science
This chemical serves as a building block in polymer science. It can be incorporated into polymers to modify their properties, such as thermal stability, mechanical strength, and chemical resistance .
Aggregation-Induced Emission (AIE)
The compound is relevant in the study of AIE, a phenomenon where certain molecules emit light upon aggregating. This has implications for the development of new fluorescent materials .
Electronic Materials
Lastly, Methyl 2-[(2-chloropropanoyl)amino]benzoate is used in the synthesis of electronic materials. These materials are essential for the fabrication of devices such as organic light-emitting diodes (OLEDs) and other electronic components .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(2-chloropropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(12)10(14)13-9-6-4-3-5-8(9)11(15)16-2/h3-7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGTWLRWWCYXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2889509.png)
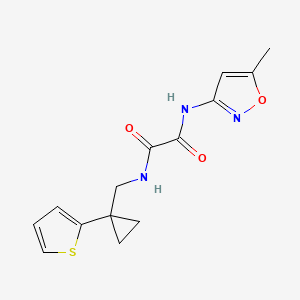
![(3Z)-3-{[(2-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889514.png)
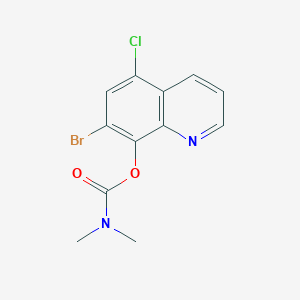
![7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2889518.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2889519.png)
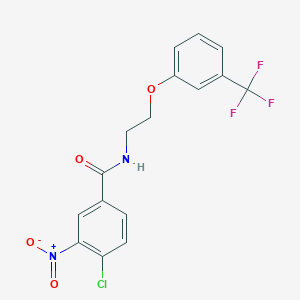

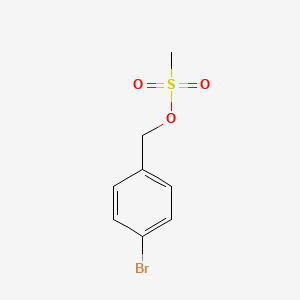
![2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2889525.png)
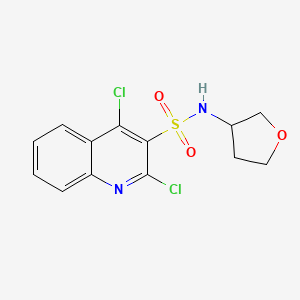
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2889527.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2889530.png)
